molecular formula C5H5NO2 B3430515 2,3-Dihydroxypyridine CAS No. 84719-32-4

2,3-Dihydroxypyridine

Cat. No. B3430515
CAS RN: 84719-32-4
M. Wt: 111.10 g/mol
InChI Key: GGOZGYRTNQBSSA-UHFFFAOYSA-N
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Description

2,3-Dihydroxypyridine (C5H5NO2) is a dihydroxypyridine where the two hydroxy groups are located at positions 2 and 3 . It is a natural product found in Chlamydomonas reinhardtii .


Synthesis Analysis

The synthesis of 2,3-dihydropyridines can be predicted through Ir(III)-catalysed reactions of unsaturated oximes with alkenes . Another method involves the sequential addition of Grignard reagents and aldehydes or ketones to pyridine N-oxides, yielding a complete regio- and stereoselective trans 2,3-addition reaction in high yields .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxypyridine is C5H5NO2 . The crystal structure of 2,3-dihydroxypyridine has been determined .


Chemical Reactions Analysis

2,3-Dihydroxypyridine has been used for the determination of Eu(III) by polarographic technique .


Physical And Chemical Properties Analysis

2,3-Dihydroxypyridine is a khaki to grey or brown crystalline powder . It is soluble in water . Its melting point is 245 °C (dec.) (lit.) and its density is 1.3113 (rough estimate) .

Scientific Research Applications

Polarographic Determination of Europium (III)

DHP has been identified as an effective chelating agent for the polarographic determination of Europium (III) ions. This method is based on the formation of a well-defined, quasi-reversible, diffusion-controlled polarographic wave, highlighting DHP's utility in analytical chemistry for metal ion detection and quantification (Sharma & Sindhu, 2000).

Coordination Chemistry

Studies on the crystal structure of DHP and its complexes with bivalent metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have provided insights into its coordination behavior. DHP acts as a monoanion in these complexes, and the research contributes to a deeper understanding of metal-ligand interactions, which are crucial in fields like catalysis and materials science (Vovk et al., 2003).

Electrochemical Studies

Electrochemical oxidation studies of DHP have led to the synthesis of novel highly oxygenated heterocyclic compounds. This work not only expands the chemical repertoire of DHP-derived compounds but also opens new pathways for green chemistry applications, utilizing electrochemical methods for compound synthesis (Varmaghani & Nematollahi, 2012).

Thermochemical Research

The thermochemical properties of DHP and its isomers have been extensively studied, providing valuable data on their enthalpies of formation and stabilities. Such information is essential for understanding the energetic aspects of chemical reactions involving DHP, which has implications for its use in synthetic chemistry and material science (Morais, Miranda, & Matos, 2006).

Environmental and Biological Applications

DHP has been implicated in the microbial degradation pathways of pyridine derivatives, highlighting its role in environmental biodegradation processes. Understanding these pathways is crucial for bioremediation strategies and the development of microbial processes for the detoxification of pyridine-containing pollutants (Wang et al., 2020).

Safety And Hazards

2,3-Dihydroxypyridine may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

Future Directions

There are significant efforts worldwide to grow more complex epi structures, including β- (AlxGa1x)2O3/Ga2O3 and β- (InxGa1−x)2O3/Ga2O3 heterostructures . It is anticipated that myriad new pharmaceuticals containing the two heterocycles will be available in the forthcoming decade .

properties

IUPAC Name

3-hydroxy-1H-pyridin-2-one
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InChI

InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)
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InChI Key

GGOZGYRTNQBSSA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)O
Source PubChem
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Molecular Formula

C5H5NO2
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DSSTOX Substance ID

DTXSID0051782
Record name 3-Hydroxy-2-pyridone
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Molecular Weight

111.10 g/mol
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Physical Description

Brown powder; [Alfa Aesar MSDS]
Record name 2,3-Dihydroxypyridine
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Product Name

2,3-Dihydroxypyridine

CAS RN

16867-04-2, 84719-32-4
Record name 2,3-Dihydroxypyridine
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Record name 2,3-Pyridinediol
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Record name 2(1H)-Pyridinone, 3-hydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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